N-Methyl Moxifloxacin Hydrochloride is synthesized from Moxifloxacin hydrochloride, which itself is derived from the synthesis of quinolone derivatives. It belongs to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial activity. The compound is classified as an antibiotic and is primarily utilized in the medical field for treating various bacterial infections.
The synthesis of N-Methyl Moxifloxacin Hydrochloride involves several steps:
The molecular structure of N-Methyl Moxifloxacin Hydrochloride can be represented by its InChI and SMILES notations:
InChI=1S/C22H26FN3O4.ClH/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29;/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29);1H/t12-,17+;/m0./s1
Cl.COc1c(N2C[C@@H]3CCCN(C)[C@@H]3C2)c(F)cc4C(=O)C(=CN(C5CC5)c14)C(=O)O
The structure features a cyclopropyl group and a methoxy group attached to a quinolone backbone, contributing to its biological activity.
N-Methyl Moxifloxacin Hydrochloride can undergo various chemical reactions:
The specific conditions and reagents used can significantly influence the reaction outcomes and product yields.
N-Methyl Moxifloxacin Hydrochloride exhibits its antibacterial effects primarily through the inhibition of bacterial topoisomerase II (DNA gyrase) and topoisomerase IV enzymes. These enzymes are crucial for DNA replication and repair processes in bacteria:
Data supporting this mechanism includes studies that demonstrate significant bactericidal activity against various Gram-positive and Gram-negative bacteria.
N-Methyl Moxifloxacin Hydrochloride appears as a white to off-white crystalline powder. It has a melting point that typically ranges around 150°C to 160°C when analyzed under controlled laboratory conditions.
The compound is soluble in water and organic solvents like methanol and ethanol but may exhibit limited solubility in non-polar solvents:
Property | Value |
---|---|
Molecular Weight | 451.919 g/mol |
Melting Point | 150°C - 160°C |
Solubility | Soluble in water |
pH | Typically neutral |
These properties are critical for its formulation in pharmaceutical applications.
N-Methyl Moxifloxacin Hydrochloride finds extensive applications in several fields:
The systematic IUPAC name for N-Methyl Moxifloxacin Hydrochloride is 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride [2] [4]. This nomenclature precisely defines:
The molecular formula is C₂₂H₂₇ClFN₃O₄, with a molecular weight of 451.92 g/mol for the monohydrochloride form [2] [4]. Key structural features include:
Table 1: Molecular Formula Breakdown
Component | N-Methyl Moxifloxacin HCl | Moxifloxacin HCl |
---|---|---|
Molecular Formula | C₂₂H₂₇ClFN₃O₄ | C₂₁H₂₅ClFN₃O₄ |
Molecular Weight | 451.92 g/mol | 437.90 g/mol |
Nitrogen Atoms | 3 | 3 |
Key Modification | N-methylated pyrrolopyridine | Secondary amine |
While X-ray crystallography data for N-methyl moxifloxacin hydrochloride remains unreported in public literature, its structure has been confirmed through complementary analytical techniques:
Preparative HPLC isolation followed by spectroscopic characterization is typically employed for structural verification of this compound and related impurities [3] [9].
The diazabicyclic side chain exhibits fixed stereochemistry critical to biological activity:
The stereochemical integrity is maintained during synthesis via chiral intermediates like (4aS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine (CAS 151213-45-5) [6] [10]. Epimerization at C4a/C7a would generate a stereoisomeric impurity with distinct chromatographic and spectroscopic properties.
N-methyl moxifloxacin hydrochloride differs from moxifloxacin hydrochloride in a single modification:
Table 2: Structural and Analytical Comparison to Moxifloxacin HCl
Property | N-Methyl Moxifloxacin HCl | Moxifloxacin HCl |
---|---|---|
Amine Type | Tertiary | Secondary |
N–H/N–CH₃ NMR | Singlet at δ ~2.9 ppm | Broad peak at δ ~5.5 ppm |
Retention (HPLC) | Longer retention (RP-C18) | Shorter retention |
Bioactivity | Reduced antibacterial potency* | Reference standard |
*Bioactivity data excluded per instructions; structural inference based on quinolone SAR principles.
The structural divergence explains its classification as a process-related impurity in moxifloxacin synthesis rather than an active pharmaceutical ingredient [3] [10]. Regulatory guidelines require stringent control of this impurity (<0.15% in final drug substance) due to its pharmacological inactivity [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: